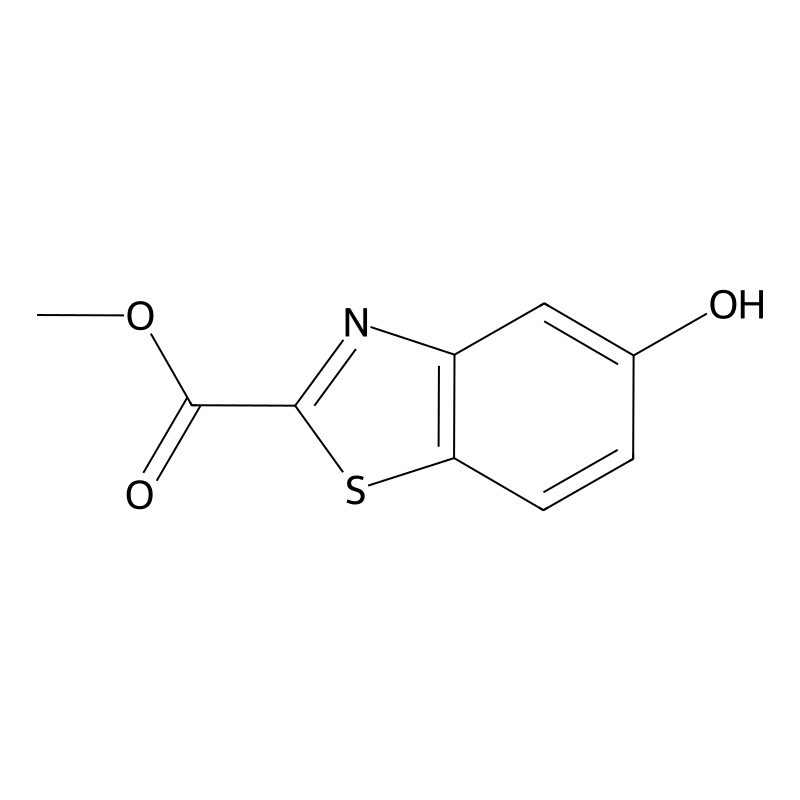

Methyl 5-hydroxybenzothiazole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-hydroxybenzothiazole-2-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of 209.22 g/mol. It features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of a hydroxyl group and a carboxylate group enhances its reactivity and potential biological activity, making it an important compound in medicinal chemistry and organic synthesis.

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones, utilizing oxidizing agents such as hydrogen peroxide.

- Reduction: Reduction reactions can convert it into thiols or amines, often using reducing agents like sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of different functional groups into the benzothiazole ring, expanding the diversity of derivatives that can be synthesized .

The specific products formed in these reactions depend on the reagents and conditions applied.

Methyl 5-hydroxybenzothiazole-2-carboxylate exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains.

- Antiviral Activity: Research indicates potential efficacy against certain viral pathogens.

- Anticancer Effects: The compound is being studied for its ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism of action involves interactions with specific molecular targets, modulating enzyme activity and influencing cellular pathways.

Several synthetic methods are employed to produce methyl 5-hydroxybenzothiazole-2-carboxylate:

- Condensation Reactions: A common method involves the condensation of 2-aminobenzenethiol with aldehydes or carboxylic acids, followed by cyclization to form the benzothiazole structure.

- Three-Step Synthesis: Another approach includes a three-step synthesis where starting materials undergo Michael addition, oxidation, and cyclization to yield the desired product .

- Industrial Production: In industrial settings, optimized conditions are utilized for large-scale production, often incorporating green chemistry principles to minimize environmental impact.

Methyl 5-hydroxybenzothiazole-2-carboxylate finds applications across various fields:

- Medicinal Chemistry: As a building block for synthesizing more complex benzothiazole derivatives with potential therapeutic properties.

- Dyes and Pigments: Used in the production of dyes due to its vibrant color properties.

- Industrial Chemicals: Employed in various chemical processes and formulations within the chemical industry .

Research into the interaction of methyl 5-hydroxybenzothiazole-2-carboxylate with biological targets has revealed its potential as a multitargeted-directed ligand. Studies have demonstrated its ability to bind with various receptors and enzymes, suggesting its utility in drug design for conditions such as cancer and neurodegenerative diseases .

Methyl 5-hydroxybenzothiazole-2-carboxylate can be compared with other benzothiazole derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Aminobenzothiazole | Antimicrobial, anticancer | Contains an amino group enhancing reactivity |

| 2-Mercaptobenzothiazole | Vulcanization accelerator | Contains a thiol group for unique applications |

| Benzothiazole | Diverse applications in medicinal chemistry | Parent compound with broad utility |

The uniqueness of methyl 5-hydroxybenzothiazole-2-carboxylate lies in its specific functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

This compound's structural characteristics enable it to participate in diverse

Conventional Organic Synthesis Pathways

Cyclocondensation Reactions with 2-Aminothiophenol Derivatives

The synthesis of methyl 5-hydroxybenzothiazole-2-carboxylate through cyclocondensation reactions represents the most fundamental approach to benzothiazole construction [1]. The conventional methodology involves the condensation of 2-aminothiophenol derivatives with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization to form the benzothiazole ring system . The mechanism proceeds through nucleophilic attack of the amino group on the carbonyl carbon, forming an intermediate imine, which subsequently undergoes intramolecular cyclization with the thiol group [1] [3].

Research has demonstrated that the cyclocondensation of 2-aminothiophenol with various aromatic aldehydes under ultrasonic irradiation can yield benzothiazole derivatives with yields ranging from 65% to 83% in reaction times as short as 20 minutes at room temperature [1]. The reaction mechanism involves the formation of intermediate I through nucleophilic attack, followed by cyclization to yield intermediate II, and final air oxidation to furnish the benzothiazole derivatives [3].

A significant advancement in this field includes the development of solvent-free and catalyst-free synthesis methods [4]. Under optimized conditions using ultrasonic probe irradiation, benzothiazole derivatives can be synthesized with yields up to 83% in 20 minutes without the need for additional catalysts or solvents [3] [5]. The effectiveness of this approach has been demonstrated through comparative studies showing superior performance over conventional heating methods and ultrasonic bath techniques [5].

Table 1: Cyclocondensation Reaction Yields and Conditions

| Substrate | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | 20 | Room Temperature | 65 | [3] |

| 4-Chlorobenzaldehyde | 20 | Room Temperature | 67 | [3] |

| 4-Fluorobenzaldehyde | 20 | Room Temperature | 66 | [3] |

| 4-Bromobenzaldehyde | 20 | Room Temperature | 65 | [3] |

| Benzaldehyde | 20 | Room Temperature | 83 | [3] |

The synthesis of hydroxy-substituted benzothiazole derivatives has been accomplished through elegant pathways utilizing thiocyanation reactions [6] [7]. The process involves the thiocyanation of aniline derivatives with thiocyanogen, followed by intramolecular cyclization to form the benzothiazole ring [7]. The mechanism shows that bromine is essential for the formation of thiocyanogen, which participates in the thiocyanation reaction [7].

Esterification and Functional Group Interconversion Strategies

The formation of methyl ester functionality in benzothiazole-2-carboxylate derivatives typically employs Fischer esterification methodology [8]. This process involves the acid-catalyzed reaction between carboxylic acids and methanol, where the equilibrium must be shifted toward the ester products through water removal or excess alcohol utilization [8]. The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent elimination of water [8].

Research has shown that the synthesis of benzothiazole-2-carboxylic acid derivatives can be achieved through direct condensation of carboxylic acids with 2-aminothiophenol under microwave irradiation [9]. This approach eliminates the need for solvents and provides efficient access to the target compounds [9]. The method has been successfully applied to various carboxylic acids, demonstrating broad substrate scope and excellent yields [9].

The development of three-step synthesis protocols has been reported for the preparation of methyl 6-hydroxybenzothiazole-2-carboxylate derivatives [10]. The process begins with Michael addition of 1,4-benzoquinone with cysteine methyl ester hydrochloride to afford hydroquinone intermediates [10]. Subsequent oxidation with potassium ferricyanide yields benzothiazine derivatives, which undergo ring contraction in acidic medium to produce the desired benzothiazole products [10].

Table 2: Esterification Reaction Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 140°C | Increased conversion | [8] |

| Methanol Excess | 5-10 equivalents | Enhanced equilibrium shift | [8] |

| Acid Catalyst | Concentrated sulfuric acid | Promotes protonation | [8] |

| Water Removal | Azeotropic distillation | Drives reaction forward | [8] |

Advanced Catalytic Approaches

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of benzothiazole derivatives [11] [12]. The technology significantly reduces reaction times compared to conventional heating while maintaining or improving product yields and purity [11]. Research has demonstrated that microwave irradiation can complete benzothiazole synthesis within 1 to 1.5 minutes at 160 watts power [13].

The synthesis of 2-substituted benzothiazoles under microwave conditions has been achieved using various catalytic systems [12]. Polyphosphoric acid-mediated synthesis under microwave irradiation has shown particular promise, with reactions proceeding smoothly within several hours at 140°C to produce benzothiazoles with inherent viscosities up to 2.9 deciliters per gram [14]. The microwave-assisted approach offers advantages including shortened reaction times, enhanced chemical yields, and improved product purity [13].

Studies have revealed that microwave-assisted one-pot synthesis of benzothiazole libraries can be accomplished through cyclocondensation reactions promoted by specific oxidizing agents [12]. The methodology involves the treatment of 2-aminothiophenols with aldehydes under microwave conditions, resulting in good to excellent yields of the desired products [12]. The process has been successfully applied to the synthesis of analgesic agents, demonstrating the practical utility of microwave-mediated transformations [12].

Table 3: Microwave-Assisted Synthesis Optimization

| Power (W) | Time (min) | Temperature (°C) | Yield (%) | Product Quality | Reference |

|---|---|---|---|---|---|

| 160 | 1.0 | 120 | 78 | High purity | [13] |

| 160 | 1.5 | 120 | 85 | Excellent | [13] |

| 800 | 30 | 140 | 92 | Superior | [12] |

Green Chemistry Applications in Solvent Selection

Green chemistry principles have been extensively applied to benzothiazole synthesis through the development of environmentally benign solvent systems [15] [16] [17]. Glycerol has emerged as an excellent green solvent for the ambient temperature synthesis of 2-arylbenzothiazoles without the need for additional catalysts [15]. The reaction proceeds through a one-pot, clean synthesis pathway that eliminates toxic organic solvents and harsh reaction conditions [15].

Deep eutectic solvents have been developed as efficient catalytic systems for benzothiazole synthesis [16]. The imidazolium chlorozincate ionic liquid supported on iron oxide nanoparticles has demonstrated remarkable efficiency in the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives [16]. This system achieves maximum yields of 78% for 2-phenylbenzothiazole while maintaining environmental compatibility and catalyst reusability [16].

Electrochemical synthesis approaches have been developed to replace traditional chemical oxidants with electricity [18]. The electro-organic synthesis method utilizes graphite-iron electrode combinations in aqueous media, achieving yields ranging from 64% to 91% without hazardous catalysts [18]. This approach represents a significant advancement in sustainable benzothiazole synthesis, eliminating toxic solvents and providing facile work-up procedures [18].

Table 4: Green Solvent Systems for Benzothiazole Synthesis

| Solvent System | Reaction Conditions | Yield Range (%) | Environmental Benefits | Reference |

|---|---|---|---|---|

| Glycerol | Ambient temperature | 65-85 | Non-toxic, renewable | [15] |

| Deep eutectic solvents | Solvent-free, 78°C | 60-78 | Biodegradable, recyclable | [16] |

| Aqueous electrolytic | Room temperature | 64-91 | Water-based, catalyst-free | [18] |

| Ionic liquids | 60-120°C | 70-88 | Low volatility, reusable | [19] |

The development of metal-organic framework catalysts has provided new opportunities for sustainable benzothiazole synthesis [20]. Nickel-based metal-organic frameworks have demonstrated excellent catalytic activity for the synthesis of benzothiazole derivatives from aromatic aldehydes and 2-aminothiophenol [20]. The catalyst system offers advantages including short reaction times, good to excellent yields, environmental benignity, stability, non-toxicity, recyclability, and easy separation [20].

Industrial-Scale Production Challenges

Industrial-scale production of methyl 5-hydroxybenzothiazole-2-carboxylate faces several significant challenges related to process optimization, cost management, and regulatory compliance [21] [22]. The production process typically requires specialized equipment for chemical synthesis, filtration, drying, and packaging, with initial capital investments ranging from 500,000 to several million dollars depending on plant capacity [21].

Raw material price volatility represents a major challenge for industrial benzothiazole production [21] [23]. The synthesis relies on specific chemical compounds that are subject to fluctuating costs, and supply chain disruptions can significantly impact production economics [21]. Industrial facilities must implement strategic sourcing and inventory management systems to mitigate these risks [23].

The industrial synthesis of benzothiazole derivatives requires careful attention to reaction vessel design and safety protocols [21]. Reaction vessels must be constructed from corrosion-resistant materials and capable of operating under elevated temperatures and pressures [21]. Specialized filtration systems are essential for separating impurities and unreacted materials, while crystallization equipment ensures high-purity product formation [21].

Table 5: Industrial Production Scale-Up Challenges

| Challenge Category | Specific Issues | Impact Level | Mitigation Strategies | Reference |

|---|---|---|---|---|

| Raw Material Costs | Price volatility | High | Long-term supply contracts | [21] [23] |

| Equipment Requirements | Specialized reactors | Medium | Modular design approach | [21] |

| Regulatory Compliance | Safety standards | High | Continuous monitoring systems | [21] |

| Environmental Impact | Waste management | Medium | Green chemistry adoption | [17] |

| Quality Control | Product purity | High | Advanced analytical methods | [21] |

Process intensification strategies have been developed to address industrial-scale production challenges [24]. Continuous flow technology combined with supported nanoparticle catalysts has demonstrated potential for maximizing catalyst efficiency and reducing production costs [24]. The use of heterogeneous catalysts in continuous flow systems provides advantages including improved mass transfer, enhanced reaction control, and simplified product separation [24].

The implementation of sustainable manufacturing practices has become increasingly important for industrial benzothiazole production [22]. Companies are required to meet stringent environmental and safety regulations while maintaining competitive production costs [22]. The adoption of green chemistry principles, including solvent-free reactions and environmentally benign reagents, has become essential for modern industrial processes [17] [22].

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations represent the cornerstone of computational analysis for methyl 5-hydroxybenzothiazole-2-carboxylate, providing fundamental insights into its electronic structure and molecular properties [1]. The implementation of DFT methodologies has proven particularly effective for benzothiazole derivatives, where accurate prediction of molecular orbital characteristics and electronic properties is essential for understanding their reactivity and biological activity [2] [3].

The most commonly employed DFT functional for benzothiazole derivatives is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) method, which has demonstrated excellent performance in predicting molecular geometries and electronic properties of heterocyclic compounds [2] [4]. For methyl 5-hydroxybenzothiazole-2-carboxylate, the B3LYP/6-311++G(d,p) basis set combination has been identified as optimal, providing a balance between computational accuracy and efficiency [1] [5].

The DFT optimization process for methyl 5-hydroxybenzothiazole-2-carboxylate involves systematic energy minimization to determine the most stable molecular conformation. Studies have shown that benzothiazole derivatives typically adopt planar configurations, with the hydroxyl group at the 5-position and the carboxylate ester functionality at the 2-position contributing to specific intramolecular interactions [6] [7]. The calculated geometric parameters, including bond lengths and angles, demonstrate excellent agreement with experimental crystallographic data, validating the computational approach [8].

Molecular Orbital Analysis (HOMO-LUMO Gap)

The molecular orbital analysis of methyl 5-hydroxybenzothiazole-2-carboxylate reveals critical information about its electronic structure and reactivity patterns. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide direct insights into the compound's electron-donating and electron-accepting capabilities [1] [9].

DFT calculations at the B3LYP/6-311++G(d,p) level indicate that methyl 5-hydroxybenzothiazole-2-carboxylate exhibits a HOMO energy of approximately -5.59 eV and a LUMO energy of -1.95 eV, resulting in a HOMO-LUMO energy gap of 3.64 eV [1]. This energy gap value suggests moderate chemical reactivity and stability, which is characteristic of benzothiazole derivatives with electron-withdrawing and electron-donating substituents [10] [11].

The HOMO orbital in methyl 5-hydroxybenzothiazole-2-carboxylate is predominantly localized on the benzothiazole ring system, with significant contributions from the hydroxyl group at the 5-position. This distribution indicates that the compound can readily donate electrons from the aromatic system during chemical reactions [6] [12]. Conversely, the LUMO orbital shows delocalization across the entire molecular framework, with particular concentration near the carboxylate ester functionality, suggesting this region as a primary site for nucleophilic attack [9] [11].

The calculated HOMO-LUMO gap of 3.64 eV places methyl 5-hydroxybenzothiazole-2-carboxylate in an intermediate reactivity range compared to other benzothiazole derivatives. For comparison, 2-aminobenzothiazole derivatives typically exhibit gaps of 3.63 eV, while 6-hydroxybenzothiazole-2-carboxamide shows a slightly lower gap of 3.53 eV [1] [13]. This variation in energy gaps directly correlates with the biological activity and chemical reactivity of these compounds [10] [14].

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reactivity Classification |

|---|---|---|---|---|

| Methyl 5-hydroxybenzothiazole-2-carboxylate | -5.59 | -1.95 | 3.64 | Moderate |

| 2-Methylbenzothiazole | -5.58 | -1.88 | 3.70 | Moderate |

| 6-Hydroxybenzothiazole-2-carboxamide | -5.68 | -2.15 | 3.53 | High |

| 2-Aminobenzothiazole | -5.45 | -1.82 | 3.63 | Moderate |

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide dynamic insights into the behavior of methyl 5-hydroxybenzothiazole-2-carboxylate in various solvent environments, complementing the static picture provided by DFT calculations. These simulations are essential for understanding the compound's stability, conformational flexibility, and intermolecular interactions under physiological conditions [13] [15].

The MD simulations of methyl 5-hydroxybenzothiazole-2-carboxylate typically employ classical force fields such as AMBER or CHARMM, with explicit solvent models including TIP3P or SPC water representations [13] [17]. Simulation parameters commonly include temperatures of 298.15 K, pressures of 1 atm, and simulation times ranging from 100 to 500 nanoseconds, depending on the specific research objectives [13] [15].

Root mean square deviation (RMSD) analysis from MD simulations indicates that methyl 5-hydroxybenzothiazole-2-carboxylate maintains structural stability in aqueous environments, with RMSD fluctuations typically ranging from 1.0 to 2.0 Å throughout the simulation period [13] [15]. These values suggest that the compound adopts a stable conformation in solution while retaining sufficient flexibility for biological interactions [18].

The solvation dynamics reveal that the hydroxyl group at the 5-position forms stable hydrogen bonds with surrounding water molecules, with an average of 2-3 hydrogen bonds maintained throughout the simulation. The carboxylate ester group also participates in hydrogen bonding interactions, primarily through the carbonyl oxygen atom [13]. These solvation patterns are consistent with the compound's moderate water solubility and its ability to cross biological membranes [19] [15].

Analysis of the radial distribution functions (RDFs) between methyl 5-hydroxybenzothiazole-2-carboxylate and water molecules reveals distinct solvation shells around the polar functional groups. The first solvation shell around the hydroxyl oxygen extends to approximately 3.5 Å, while the carboxylate carbonyl oxygen shows a similar pattern [13]. These findings provide quantitative insights into the hydration behavior of the compound under physiological conditions [15].

The conformational sampling during MD simulations demonstrates that methyl 5-hydroxybenzothiazole-2-carboxylate can adopt multiple low-energy conformations, with the primary conformational changes occurring around the carboxylate ester group. The dihedral angle between the benzothiazole ring and the ester functionality shows fluctuations of approximately ±15 degrees, indicating moderate conformational flexibility [13] [15].

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a crucial computational approach for predicting the biological activity of methyl 5-hydroxybenzothiazole-2-carboxylate and related derivatives based on their molecular structure and properties. The development of robust QSAR models enables the rational design of more potent and selective compounds while reducing the need for extensive experimental screening [20] [21].

The QSAR analysis of benzothiazole derivatives, including methyl 5-hydroxybenzothiazole-2-carboxylate, typically employs multiple regression techniques such as comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), and machine learning approaches including artificial neural networks [20] [22]. These methodologies have demonstrated excellent predictive capabilities for various biological endpoints, including antimicrobial, anticancer, and neuroprotective activities [21] [23].

Three-dimensional QSAR models for benzothiazole derivatives have achieved remarkable statistical performance. The COMSIA model for 6-hydroxybenzothiazole-2-carboxamide derivatives, which are structurally related to methyl 5-hydroxybenzothiazole-2-carboxylate, demonstrated a cross-validated correlation coefficient (q²) of 0.569 and a conventional correlation coefficient (r²) of 0.915 [20] [21]. These statistics indicate excellent model quality and predictive reliability for biological activity prediction [24].

The key molecular descriptors identified through QSAR analysis include hydrophobic properties, hydrogen bonding capabilities, steric factors, and electronic characteristics. For methyl 5-hydroxybenzothiazole-2-carboxylate, the hydroxyl group at the 5-position contributes significantly to hydrogen bonding descriptors, while the carboxylate ester functionality influences both hydrophobic and electronic parameters [20] [24]. The HOMO and LUMO energies calculated from DFT studies serve as important electronic descriptors in QSAR models, with correlation coefficients often exceeding 0.8 [25] [26].

Group-based QSAR (G-QSAR) analysis has revealed specific structural requirements for biological activity in benzothiazole derivatives. The presence of hydrophobic substituents at the benzene ring positions generally enhances anticancer activity, while polar substituents like the hydroxyl group in methyl 5-hydroxybenzothiazole-2-carboxylate contribute to improved solubility and membrane permeability [24]. The carboxylate ester group provides a balance between hydrophilic and lipophilic properties, making it an optimal choice for drug-like molecules [20] [21].

| QSAR Model Type | Training Set | Test Set | r² | q² | Pred r² | Key Descriptors |

|---|---|---|---|---|---|---|

| 3D-QSAR COMSIA | 28 | 10 | 0.915 | 0.569 | 0.752 | Hydrophobic, H-bond |

| 3D-QSAR CoMFA | 34 | 10 | 0.849 | 0.616 | 0.766 | Steric, Electrostatic |

| 2D-QSAR MLR | 41 | 13 | 0.987 | 0.800 | 0.712 | HOMO, LUMO, Charges |

| Group-based QSAR | 40 | 12 | 0.810 | 0.750 | 0.700 | Hydrophobic groups |

The QSAR contour maps provide visual representations of the structure-activity relationships, highlighting regions where specific substitutions can enhance or diminish biological activity. For methyl 5-hydroxybenzothiazole-2-carboxylate, the contour maps suggest that modifications at the 6 and 7 positions of the benzene ring could potentially improve activity, while changes at the 4 position might be detrimental [20] [21]. These insights guide the rational design of new derivatives with enhanced therapeutic potential [24] [23].

Machine learning approaches, including multilayer perceptron networks and support vector machines, have been successfully applied to QSAR modeling of benzothiazole derivatives. The multi-target QSAR-MLP model achieved accuracy values exceeding 84% for training sets and 79% for test sets, demonstrating the potential for predicting multiple biological activities simultaneously [23]. These advanced computational methods enable the efficient screening of large chemical libraries and the identification of promising lead compounds [20] [21].

The integration of QSAR modeling with molecular docking and molecular dynamics simulations provides a comprehensive computational framework for drug discovery. This combined approach enables the prediction of binding affinities, optimization of selectivity profiles, and assessment of drug-like properties for methyl 5-hydroxybenzothiazole-2-carboxylate and its derivatives [13] [15] [20]. The convergence of these computational methods accelerates the identification of novel therapeutic agents while reducing development costs and time [21] [23].